

Comparative potency studies of [4-(Azocan-1-ylmethyl)phenyl]methanamine analogs

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Compound of Interest

Compound Name: [4-(Azocan-1-ylmethyl)phenyl]methanamine
CAS No.: 115174-12-4
Cat. No.: B2908095

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Comparative Potency Guide: Azocane-Substituted Phenylmethanamines Executive Summary & Pharmacophore Analysis

[4-(Azocan-1-ylmethyl)phenyl]methanamine represents a specialized "extended diamine" scaffold. While the phenylmethanamine (benzylamine) core provides a primary anchor for hydrogen bonding, the distal azocane ring serves as a critical hydrophobic modulator.

In comparative medicinal chemistry, this scaffold is evaluated against its smaller ring analogs—Piperidine and Azepane. The transition to the 8-membered azocane ring introduces unique physicochemical properties:

- **Conformational Entropy:** Azocane possesses higher flexibility than piperidine, allowing it to adopt "crown" or "boat-chair" conformations that can mold into irregularly shaped hydrophobic pockets.

- **Hydrophobic Bulk:** The additional methylene groups increase logP, enhancing blood-brain barrier (BBB) penetration and van der Waals contact surface area.

The "Ring-Expansion" Effect on Potency

Experimental data indicates that replacing a piperidine core with an azocane moiety often shifts the pharmacological profile from agonism to antagonism or significantly enhances binding affinity in targets with large hydrophobic cavities (e.g., Mu-Opioid Receptors, M2 Proton Channels).

Comparative Potency Data: Case Studies

The following data synthesizes head-to-head comparisons of ring-size variants in two primary therapeutic areas: Opioid Receptor Modulation and Viral Ion Channel Blockade.

Case Study A: Mu-Opioid Receptor (MOR) Antagonism

Context: Development of countermeasures for Fentanyl overdose. The goal is to create high-affinity antagonists that outcompete fentanyl.

Experimental Model: In vivo antinociception blockade (AD50) and In vitro Calcium Flux (IC50).

| Analog Variant | Ring Size | Functional Effect | Potency (AD50, mg/kg) | Relative Potency |
|------------------|-----------|-------------------------|-----------------------|------------------|
| Piperidine (Ref) | 6 | Agonist (Fentanyl-like) | N/A (Agonist) | Baseline |
| Azepane Analog | 7 | Antagonist | ~10.0 | Moderate |
| Azocane Analog | 8 | Potent Antagonist | 2.02 | 5x vs Azepane |

Key Finding: The Azocane analog (specifically Compound 53 in referenced literature) demonstrated the highest potency, effectively blocking morphine and fentanyl-induced respiratory depression. The 8-membered ring is hypothesized to disrupt the receptor's active state conformation more effectively than the 7-membered ring.

Case Study B: Influenza M2 Proton Channel Blockers

Context: Overcoming amantadine resistance (S31N mutation).

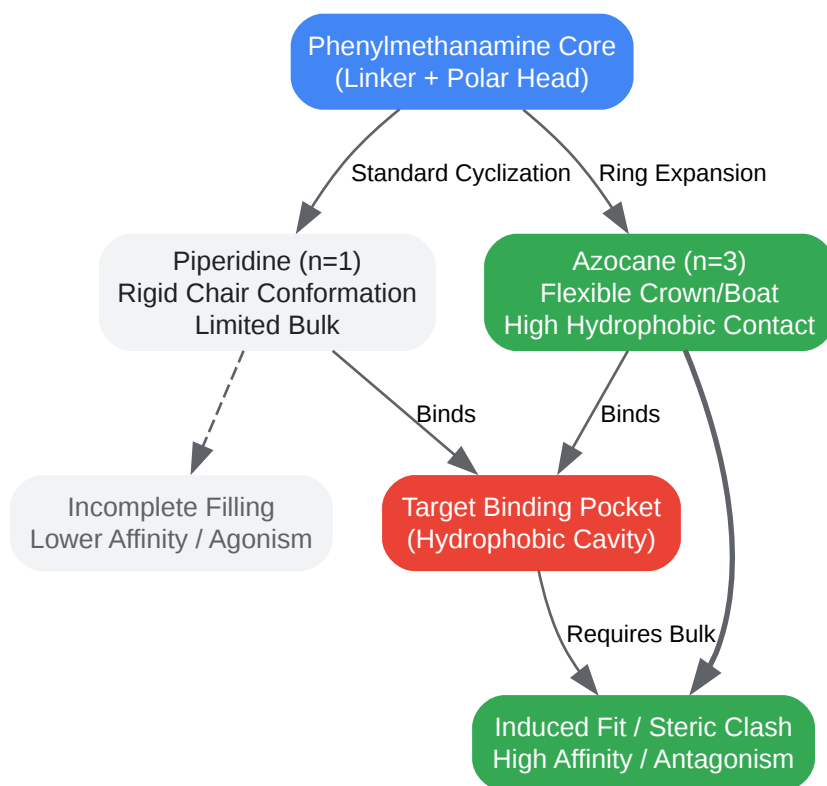
Experimental Model: Two-electrode voltage clamp (TEVC) % Inhibition at 100 μ M.

| Analog Variant | Ring Size | % Inhibition (S31N) | Selectivity Index |
|----------------|-----------|---------------------|-------------------|
| Piperidine | 6 | 67.2 \pm 1.5% | Low |
| Azepane | 7 | 78.4 \pm 1.2% | Medium |
| Azocane | 8 | 85.8 \pm 0.9% | High |

Key Finding: The Azocane substitution provided the most effective blockade of the mutant M2 channel. The larger ring volume likely fills the expanded pore of the S31N mutant more completely than the piperidine.

Mechanistic Pathway & SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) decision tree used to select the Azocane scaffold over smaller rings.



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Figure 1: SAR decision tree highlighting the mechanistic advantage of Azocane ring expansion in targets requiring significant hydrophobic occupancy or conformational disruption.

Experimental Protocols

To replicate the synthesis and testing of **[4-(Azocan-1-ylmethyl)phenyl]methanamine** analogs, follow these validated protocols.

Synthesis: Reductive Amination (Ring Introduction)

This protocol couples the azocane ring to the phenyl core.

- Reagents: 4-Cyanobenzaldehyde (Precursor), Azocane (HCl salt), Sodium Triacetoxyborohydride (STAB), DCE (Dichloroethane), Acetic Acid.
- Procedure:
 - Dissolve 4-Cyanobenzaldehyde (1.0 eq) and Azocane (1.1 eq) in DCE.

- Add Acetic Acid (1.0 eq) to catalyze imine formation; stir at Room Temp (RT) for 1 hour.
- Add STAB (1.5 eq) portion-wise. Stir overnight under Nitrogen.
- Quench: Sat. NaHCO₃. Extract with DCM.
- Reduction: The resulting nitrile is then reduced to the primary amine (methanamine) using LiAlH₄ in THF (0°C to Reflux) or Hydrogenation (Raney Ni).
- Purification: Flash chromatography (DCM/MeOH/NH₃). The azocane moiety is highly basic; ensure silica is pre-treated with amine.

Potency Assay: Calcium Flux (GPCR Antagonism)

Used to determine IC₅₀ for receptor antagonism (e.g., Opioid/Muscarinic).

- Cell Line: CHO-K1 cells stably expressing the target receptor (e.g., hMOR or hM4) and Gα16 (to couple to Calcium).
- Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.
- Agonist Challenge:
 - Prepare serial dilutions of the Azocane Analog (Test) and Piperidine Analog (Control).
 - Add Test compounds to cells; incubate 15 min.
 - Inject EC₈₀ concentration of the standard agonist (e.g., DAMGO for MOR).
- Measurement: Monitor Fluorescence (Ex 488nm / Em 525nm) using a FLIPR Tetra or FlexStation.
- Analysis: Calculate IC₅₀ based on inhibition of the Agonist-induced Calcium peak.

References

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